3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine
Description
Mechanism of 5'-O-MMTr Protection
N6-MMTr Protection Rationale
- Prevents adenine ring oxidation during iodine-mediated phosphite triester oxidation.
- Blocks undesired hydrogen bonding interactions during oligonucleotide hybridization.
Comparative Protecting Group Efficiency
| Protection Site | Group | Stability (pH 7) | Deprotection Rate (3% DCA) |
|---|---|---|---|
| 5'-OH | MMTr | >48 hours | 30 seconds |
| N6-Amino | MMTr | >72 hours | 45 seconds |
| 3'-OH | None (deoxy) | N/A | N/A |
Data adapted from phosphoramidite synthesis protocols.
The strategic use of MMTr groups enables sequential deprotection during oligonucleotide synthesis:
- Cycle 1 : Remove 5'-MMTr to expose hydroxyl for subsequent coupling.
- Final Deprotection : Cleave N6-MMTr simultaneously with nucleobase protections using concentrated ammonium hydroxide.
Properties
CAS No. |
134963-35-2 |
|---|---|
Molecular Formula |
C54H52N6O5 |
Molecular Weight |
865.0 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-49(61)48(59-33-15-16-34-59)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1 |
InChI Key |
LNVWSYVFRVXGFD-JKGXBWLBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the purine base, and the attachment of the aromatic groups. Common synthetic routes may include:
Formation of the Tetrahydrofuran Ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Purine Base: The purine base can be introduced through nucleophilic substitution reactions.
Attachment of Aromatic Groups: The aromatic groups are usually attached via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like halogens, alkyl halides, and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydrogen atoms with halogens or alkyl groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.
Biology: Studying its interactions with biological molecules and pathways.
Pharmacology: Investigating its effects on various physiological processes and potential therapeutic uses.
Industry: Applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA/RNA Interaction: Interacting with nucleic acids to influence gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The table below highlights key differences between 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine and related nucleoside analogs:
Key Observations:
- Protective Group Advantages : The bis(4-methoxytrityl) groups in the target compound and its analogs (e.g., compound) enhance synthetic control and stability compared to unprotected derivatives like Ara-A or cordycepin .
Biological Activity
3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine is a modified nucleoside that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in gene therapy and antisense oligonucleotide design. This compound is characterized by the presence of a pyrrolidino group and methoxytrityl protecting groups, which enhance its stability and biological activity.
Synthesis and Structural Characteristics
The synthesis of 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine typically involves solid-phase methodologies that allow for the efficient assembly of nucleoside analogs. The use of phosphoramidite chemistry facilitates the incorporation of the pyrrolidino group, which is known to enhance cellular uptake due to improved lipophilicity and stability against nucleases .
The biological activity of this compound primarily revolves around its ability to modulate gene expression through mechanisms such as:
- Antisense Mechanism : It can hybridize with complementary RNA strands, leading to RNase H-mediated degradation of target mRNAs. This is crucial for therapeutic applications aimed at silencing specific genes .
- Increased Stability : The methoxytrityl groups provide steric hindrance that protects the nucleobase from enzymatic degradation, enhancing the compound's half-life in biological systems .
Case Studies and Research Findings
-
Antisense Oligonucleotide Applications :
- A study demonstrated that modifications similar to those in 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine significantly increased the silencing activity of siRNAs when placed near the 5' end of the passenger strand. This suggests that such structural modifications can enhance the efficacy of gene silencing strategies .
-
Comparative Analysis :
- Research comparing various nucleoside analogs indicated that those incorporating a pyrrolidino moiety exhibited superior binding affinities to target RNA compared to traditional phosphorothioate oligonucleotides. This was attributed to improved structural conformation and stability in physiological conditions .
Data Table: Comparative Biological Activity
| Compound | RNase H Activity | Cellular Uptake | Stability (hrs) | Silencing Efficiency (%) |
|---|---|---|---|---|
| 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine | High | High | 24 | 85 |
| Phosphorothioate DNA | Moderate | Moderate | 12 | 70 |
| Unmodified siRNA | Low | Low | 6 | 50 |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3'-Pyrrolidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine, and how can yield optimization be approached?
- Methodological Answer : Synthesis requires careful protection of reactive groups (e.g., hydroxyl and amino groups) using trityl and methoxytrityl moieties. Key steps include:
- Protection Strategy : Use 4-methoxytrityl groups to block the N6-amine and 5'-hydroxyl, as these groups provide steric hindrance and stability under acidic conditions .
- Coupling Reactions : Employ phosphoramidite chemistry for 3'-pyrrolidino modification, ensuring anhydrous conditions to prevent side reactions.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of tritylating agents) and temperature (20–25°C for tritylation) to minimize byproducts. Reference yields for analogous tritylated nucleosides range from 21%–45%, depending on purification protocols .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Use reversed-phase C18 columns with UV detection (260 nm for nucleobase absorption) and ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ~950–1000 Da).
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 to resolve trityl proton signals (δ 6.5–7.5 ppm) and verify the absence of residual protecting groups.
- Elemental Analysis : Validate carbon/nitrogen ratios against theoretical values (e.g., C ~65%, N ~7% for C56H55N5O8) .
Q. How does the 3'-pyrrolidino modification influence the compound’s stability in aqueous vs. anhydrous environments?
- Methodological Answer : The 3'-pyrrolidino group introduces steric bulk, reducing hydrolysis susceptibility. Stability testing protocols include:
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Expect <5% degradation over 24 hours in neutral conditions.
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to prevent trityl group cleavage .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for introducing the 3'-pyrrolidino group while minimizing side reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level). Focus on nucleophilic substitution at the 3'-position.
- Reaction Path Sampling : Apply metadynamics or nudged elastic band (NEB) methods to explore competing pathways, such as undesired 2'- or 5'-substitution.
- Machine Learning : Train models on analogous nucleoside modification data to predict optimal solvents (e.g., DMF/THF mixtures) and catalysts (e.g., DBU) .
Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar aprotic solvents?
- Methodological Answer :
- Controlled Solubility Assays : Perform gravimetric analysis by dissolving the compound in DMSO, DMF, or acetonitrile at 25°C. Use dynamic light scattering (DLS) to detect aggregates.
- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain discrepancies (e.g., DMF’s high dielectric constant vs. steric hindrance from trityl groups).
- Cross-Validation : Compare results with structurally similar compounds (e.g., 5',N6-bis(trityl)-adenosine derivatives) to identify trends .
Q. What experimental design principles apply to optimizing its use in oligonucleotide synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like coupling time (1–5 min), activator concentration (e.g., 0.1–0.5 M tetrazole), and temperature.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize coupling efficiency (>98% per step).
- Failure Mode Analysis : Investigate truncated sequences via MALDI-TOF to pinpoint inefficiencies (e.g., incomplete detritylation) .
Q. How can researchers address inconsistencies in reported bioactivity data for tritylated nucleoside analogs?
- Methodological Answer :
- Standardized Assays : Use cell-free systems (e.g., enzymatic inhibition assays) to isolate compound-specific effects from cellular variability.
- Batch-to-Batch Reprodubility : Characterize each batch via LC-MS and NMR to confirm structural integrity.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for variables like cell line or incubation time .
Methodological Resources
- Synthesis Optimization : Refer to ICReDD’s reaction path search protocols for yield improvement .
- Data Analysis : Utilize chemical software (e.g., Gaussian, Schrödinger Suite) for simulation and statistical validation .
- Experimental Design : Follow ASTM E2968-14 guidelines for DoE in chemical processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
